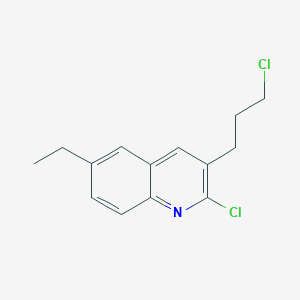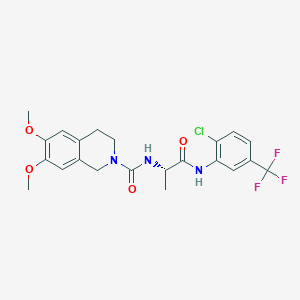
C22H23ClF3N3O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C22H23ClF3N3O4 is a complex organic molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C22H23ClF3N3O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Specific functional groups like chloro, fluoro, and nitrogen-containing groups are introduced through substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and amines.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve:
Batch processing: This method allows for precise control over reaction conditions and is suitable for producing high-purity compounds.
Continuous flow synthesis: This method is more efficient for large-scale production, as it allows for continuous input of reactants and output of products, reducing downtime and increasing yield.
化学反応の分析
Types of Reactions
C22H23ClF3N3O4: can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
C22H23ClF3N3O4: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which C22H23ClF3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
類似化合物との比較
C22H23ClF3N3O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C22H23ClF3N3O3: Differing by one oxygen atom, this compound may have different reactivity and biological activity.
C22H23ClF2N3O4: Differing by one fluorine atom, this compound may have altered chemical properties and applications.
特性
分子式 |
C22H23ClF3N3O4 |
|---|---|
分子量 |
485.9 g/mol |
IUPAC名 |
N-[(2S)-1-[2-chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C22H23ClF3N3O4/c1-12(20(30)28-17-10-15(22(24,25)26)4-5-16(17)23)27-21(31)29-7-6-13-8-18(32-2)19(33-3)9-14(13)11-29/h4-5,8-10,12H,6-7,11H2,1-3H3,(H,27,31)(H,28,30)/t12-/m0/s1 |
InChIキー |
BUOICVIDIUWOOJ-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
正規SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


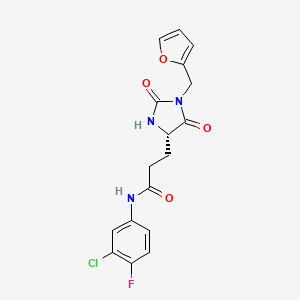
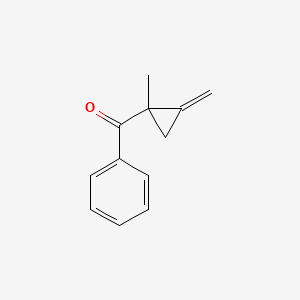


![N-{(E)-[Di(propan-2-yl)amino]methylidene}benzamide](/img/structure/B12621283.png)
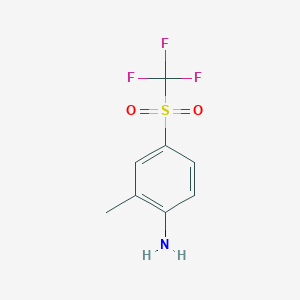
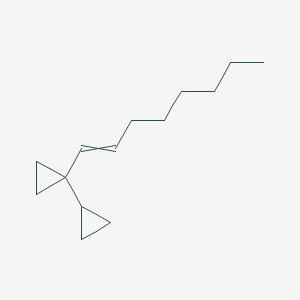
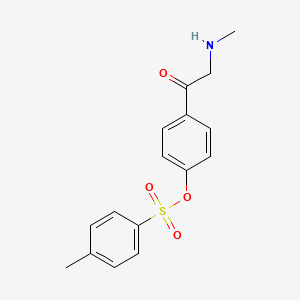
![6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621308.png)
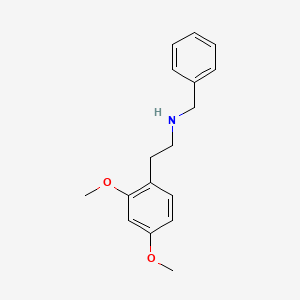
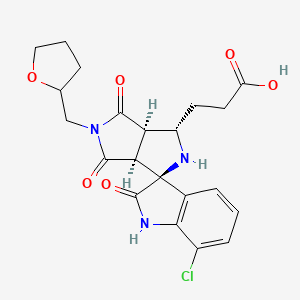
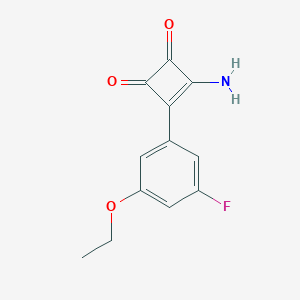
![N-(4-Aminopyrimidin-5-yl)-4-[(2H-indazol-2-yl)methyl]benzamide](/img/structure/B12621325.png)
